molecular formula C13H11N5O B11477644 2-{[2-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine

2-{[2-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine

Cat. No.: B11477644
M. Wt: 253.26 g/mol
InChI Key: ZGWQPWMGUZXAQA-UHFFFAOYSA-N
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Description

2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .

Mechanism of Action

The mechanism of action of 2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE is unique due to its combination of a tetrazole ring, phenoxy group, and pyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

2-[[2-(tetrazol-1-yl)phenoxy]methyl]pyridine

InChI

InChI=1S/C13H11N5O/c1-2-7-13(12(6-1)18-10-15-16-17-18)19-9-11-5-3-4-8-14-11/h1-8,10H,9H2

InChI Key

ZGWQPWMGUZXAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OCC3=CC=CC=N3

Origin of Product

United States

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